

Application Notes and Protocols for Characterizing Tris(2-methoxyethyl)borate Reactions

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Compound of Interest

Compound Name: *Tris(2-methoxyethyl)borate*

Cat. No.: *B079444*

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These application notes provide detailed methodologies for the characterization of **Tris(2-methoxyethyl)borate** and its reactions using various analytical techniques. The protocols are intended to offer a starting point for researchers to develop their own specific methods.

Characterization of Tris(2-methoxyethyl)borate

Tris(2-methoxyethyl)borate is an organoboron compound with applications in organic synthesis, including as a catalyst for amide bond formation. Accurate characterization is crucial for ensuring its purity and understanding its reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **Tris(2-methoxyethyl)borate** and for monitoring its reactions. ^1H , ^{13}C , and ^{11}B NMR are all informative.

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve approximately 10-20 mg of **Tris(2-methoxyethyl)borate** in 0.6 mL of deuterated chloroform (CDCl_3). For quantitative analysis, a known amount of an internal standard (e.g., mesitylene) should be added.

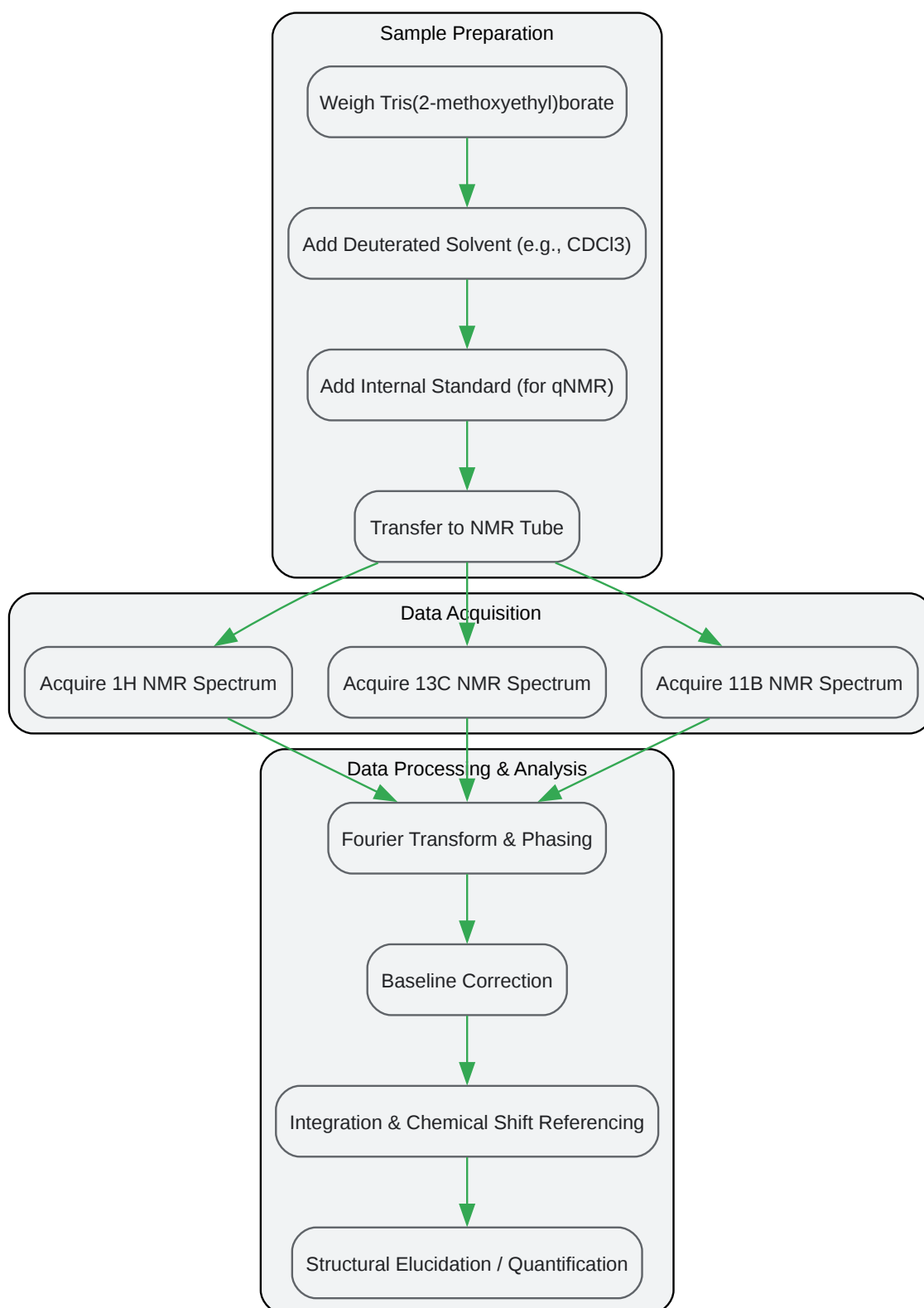
- ^1H NMR Spectroscopy:
 - Acquire a standard ^1H NMR spectrum.
 - Expected signals will correspond to the methoxy and ethyl protons.
- ^{13}C NMR Spectroscopy:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Expected signals will correspond to the different carbon environments in the 2-methoxyethyl groups.
- ^{11}B NMR Spectroscopy:
 - Acquire a ^{11}B NMR spectrum. Boron-11 is a quadrupolar nucleus, so peaks can be broad.
 - The chemical shift is indicative of the coordination state of the boron atom. A single peak is expected for the trigonal borate ester.[\[1\]](#)
- Data Processing: Process the spectra using appropriate software. Integrate the signals in the ^1H NMR spectrum to confirm the relative number of protons.

Data Presentation: Expected NMR Data

Nucleus	Expected Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H	~3.65	t	-O-CH ₂ -CH ₂ -O-
^1H	~3.55	t	-O-CH ₂ -CH ₂ -O-
^1H	~3.35	s	-OCH ₃
^{13}C	~72	-	-O-CH ₂ -CH ₂ -O-
^{13}C	~68	-	-O-CH ₂ -CH ₂ -O-
^{13}C	~59	-	-OCH ₃
^{11}B	~18	br s	B(OR) ₃

Note: These are illustrative chemical shifts and may vary slightly depending on the specific experimental conditions.

Experimental Workflow for NMR Analysis



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Caption: Workflow for NMR analysis of **Tris(2-methoxyethyl)borate**.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for the characterization of **Tris(2-methoxyethyl)borate**, often in combination with liquid chromatography.

Experimental Protocol: ESI-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of **Tris(2-methoxyethyl)borate** (approximately 10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile. [\[2\]](#)
- **Instrumentation:** Use an ESI-MS system. The analysis can be performed in either positive or negative ion mode, though borate esters can be detected in both. [\[3\]](#)
- **Infusion:** Directly infuse the sample solution into the mass spectrometer.
- **Data Acquisition:** Acquire the mass spectrum over a suitable m/z range.
- **Data Analysis:** Identify the molecular ion peak ($[M+H]^+$, $[M+Na]^+$, or $[M-H]^-$) to confirm the molecular weight of the compound.

Data Presentation: Expected Mass Spectrometry Data

Ion	Calculated m/z	Observed m/z
$[C_9H_{21}BO_6 + H]^+$	237.1450	~237.1
$[C_9H_{21}BO_6 + Na]^+$	259.1269	~259.1

Note: The observed m/z values are illustrative. High-resolution mass spectrometry (HRMS) would provide more accurate mass determination.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule and can be used to confirm the formation of the borate ester.

Experimental Protocol: FTIR Analysis

- **Sample Preparation:** The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.
- **Data Acquisition:** Record the FTIR spectrum over the range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands for the B-O and C-O bonds. The absence of a broad O-H stretch (around 3300 cm^{-1}) from boric acid and the alcohol starting material indicates the completion of the esterification reaction.

Data Presentation: Characteristic FTIR Absorption Bands

Wavenumber (cm^{-1})	Assignment
~2950-2850	C-H stretching
~1450-1350	B-O stretching
~1150-1050	C-O stretching

Note: These are general ranges for borate esters and may vary for **Tris(2-methoxyethyl)borate**.^{[4][5]}

Application: Monitoring Amide Bond Formation Catalyzed by Tris(2-methoxyethyl)borate

Tris(2-methoxyethyl)borate can act as a catalyst for the direct amidation of carboxylic acids and amines.^{[6][7][8][9]} Analytical techniques can be employed to monitor the progress of these reactions.

Reaction Monitoring by NMR Spectroscopy

Protocol: Quantitative ^1H NMR (qNMR) for Reaction Monitoring

- **Reaction Setup:** In an NMR tube, combine the carboxylic acid, amine, **Tris(2-methoxyethyl)borate** (catalytic amount, e.g., 10 mol%), a known amount of an internal standard, and a suitable deuterated solvent (e.g., toluene- d_8).

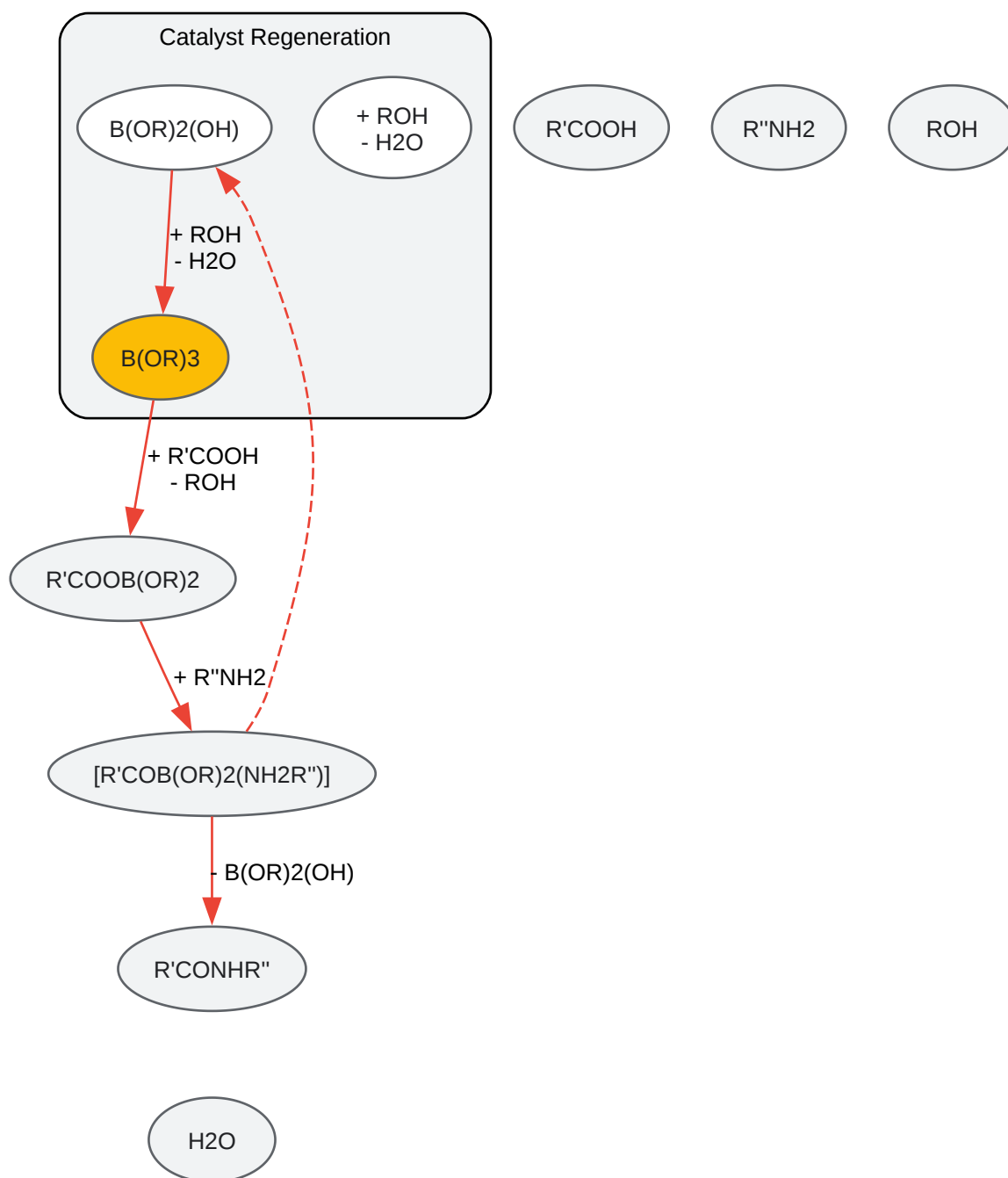
- Initial Spectrum: Acquire a ^1H NMR spectrum at time zero ($t=0$).
- Reaction Progress: Heat the reaction mixture to the desired temperature and acquire spectra at regular intervals.
- Data Analysis:
 - Identify characteristic signals for the starting materials (e.g., α -protons of the carboxylic acid and amine) and the product (e.g., α -protons of the amide).
 - Integrate these signals relative to the internal standard.
 - Calculate the concentration of reactants and products at each time point to determine the reaction kinetics.

Illustrative Data for Reaction Monitoring (Hypothetical Reaction)

Reaction: Phenylacetic acid + Benzylamine \rightarrow N-Benzyl-2-phenylacetamide

Time (h)	Phenylacetic Acid (mol%)	Benzylamine (mol%)	Amide Product (mol%)
0	100	100	0
1	75	75	25
2	55	55	45
4	25	25	75
8	10	10	90

Catalytic Cycle for Borate Ester-Catalyzed Amidation



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Caption: Proposed catalytic cycle for amide formation.

Reaction Monitoring by HPLC

High-Performance Liquid Chromatography (HPLC), particularly using Hydrophilic Interaction Liquid Chromatography (HILIC), is effective for analyzing the polar reactants and products in

amidation reactions, and for separating the borate catalyst.

Protocol: HILIC-UV/MS for Reaction Monitoring

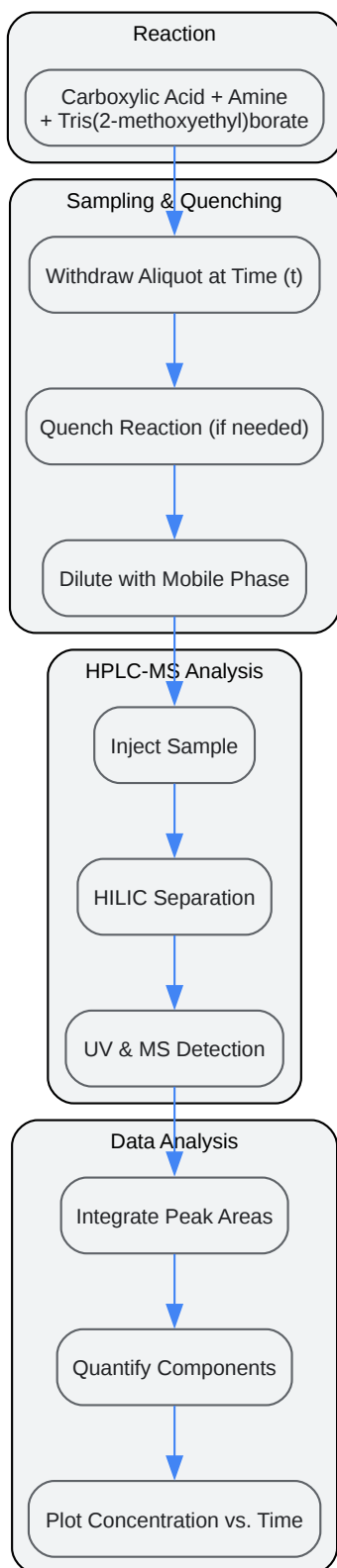
- Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture, quench the reaction (if necessary), and dilute with a suitable solvent (e.g., acetonitrile).
- Chromatographic Conditions:
 - Column: A HILIC column (e.g., silica, amide, or zwitterionic phase).
 - Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate). A high organic content is used to retain polar compounds.[\[10\]](#)[\[11\]](#)[\[12\]](#)
 - Flow Rate: Typically 0.5-1.0 mL/min.
 - Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
- Detection:
 - UV Detector: Monitor at a wavelength where the aromatic reactants and products absorb.
 - Mass Spectrometer (MS): Couple the HPLC to an ESI-MS to confirm the identity of the peaks based on their mass-to-charge ratio.
- Data Analysis:
 - Generate a calibration curve for the starting materials and the product.
 - Determine the concentration of each species in the reaction aliquots to monitor the reaction progress.

Illustrative HPLC Data

Compound	Retention Time (min)
Phenylacetic acid	3.5
Benzylamine	4.2
N-Benzyl-2-phenylacetamide	6.8
Tris(2-methoxyethyl)borate	2.1

Note: Retention times are illustrative and will depend on the specific HPLC method.

Experimental Workflow for HPLC-MS Reaction Monitoring



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Caption: Workflow for monitoring amidation reactions by HPLC-MS.

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